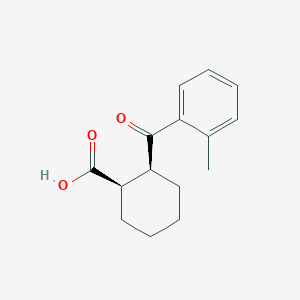

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 2-methylbenzoyl substituent at the cis-2 position. This compound is part of a broader class of cyclic carboxylic acids with diverse applications in medicinal chemistry, materials science, and organic synthesis. Its structure combines a rigid cyclohexane ring with a planar benzoyl group, leading to unique stereoelectronic properties. The compound is synthesized via protocols involving cyclization and substitution reactions, as evidenced by its inclusion in Fluorochem’s catalog of cyclic carboxylic acid derivatives .

Properties

IUPAC Name |

(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGOZGATZZWODF-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641344 | |

| Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-59-1 | |

| Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Hydrolysis: The resulting product undergoes hydrolysis to introduce the carboxylic acid group at the desired position on the cyclohexane ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the benzoyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Derivatives with different functional groups.

Scientific Research Applications

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 2-methylbenzoyl group in the target compound can be modified to alter electronic, steric, or solubility properties. Key analogs include:

Key Findings :

- Electron-withdrawing groups (e.g., Cl in ) increase acidity and reactivity toward nucleophiles.

- Sulfur-containing substituents (e.g., thiomethyl in ) enhance metal-binding capabilities, making the compound suitable for catalysis.

- Methylenedioxy groups () improve solubility in polar solvents and modulate biological activity.

Ring Size and Substituent Position

The cyclohexane ring can be replaced with cyclopentane, or substituent positions can vary, leading to distinct conformational effects:

Key Findings :

- Cyclopentane analogs () exhibit higher ring strain, leading to increased reactivity in ring-opening reactions.

- Trans-configuration derivatives () show improved thermal stability due to reduced steric clashes.

- Symmetric substitution (e.g., 2,6-dimethyl in ) facilitates crystal packing, as seen in X-ray diffraction studies.

Functional Group Modifications

Replacing the carboxylic acid group with other functionalities alters physicochemical properties:

Key Findings :

- Amino derivatives () are less acidic (pKa ~4.5) compared to the target compound (pKa ~3.8), affecting ionization in biological systems.

- Hydroxyl-containing analogs () exhibit higher solubility in water but lower thermal stability.

- Sulfonamide-functionalized compounds () form robust supramolecular architectures via hydrogen bonding.

Data Tables

Table 1: Physical Properties of Selected Analogs

Biological Activity

Cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative notable for its potential biological activity. The compound's structure, characterized by a cyclohexane ring with a carboxylic acid and a 2-methylbenzoyl substituent, suggests various interactions with biological systems. This article reviews the available literature on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Modulation : The compound may bind to active sites of enzymes, altering their conformation and activity. This interaction can influence metabolic pathways and cellular functions.

- Receptor Binding : It may interact with various receptors, potentially affecting signal transduction pathways involved in cell proliferation and survival.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, which may stabilize certain conformations necessary for biological activity.

Anti-inflammatory Effects

Cyclohexanecarboxylic acids are known for their anti-inflammatory properties. It is hypothesized that this compound may exert similar effects through the modulation of inflammatory cytokines and pathways involved in inflammation .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. These investigations often emphasize the importance of stereochemistry in determining biological activity. For instance, the configuration of substituents around the cyclohexane ring can significantly influence how the compound interacts with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.